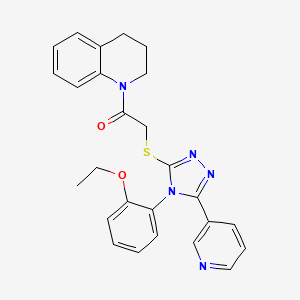

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a heterocyclic compound featuring:

- A 3,4-dihydroquinoline moiety linked via a thioether group.

- A 1,2,4-triazole ring substituted with a 2-ethoxyphenyl group (position 4) and a pyridin-3-yl group (position 5).

Properties

Molecular Formula |

C26H25N5O2S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C26H25N5O2S/c1-2-33-23-14-6-5-13-22(23)31-25(20-10-7-15-27-17-20)28-29-26(31)34-18-24(32)30-16-8-11-19-9-3-4-12-21(19)30/h3-7,9-10,12-15,17H,2,8,11,16,18H2,1H3 |

InChI Key |

GYDHJGWWPLSCAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)C5=CN=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-642938 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of WAY-642938 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

WAY-642938 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the triazole ring have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the triazole and thioether functionalities may enhance its cytotoxic effects against different cancer cell lines .

Clinical Trials

While specific clinical trials for this exact compound may not be available yet, related compounds have undergone various phases of clinical testing for their efficacy in treating infections and cancers. The promising results from these trials support further investigation into the pharmacological potential of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The study suggested that the incorporation of ethoxyphenyl groups significantly increased efficacy .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with quinoline-based compounds indicated a dose-dependent inhibition of cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of WAY-642938 involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Pyridazine-Thiazole Hybrid (G954-0447)

Structure: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one . Key Differences:

- Replaces the triazole with a pyridazine-thiazole system.

- Substitutes ethoxy with 4-methoxyphenyl on the thiazole.

Implications : - The pyridazine-thiazole core may alter electronic properties, affecting solubility or binding affinity.

Triazole-Coumarin Hybrid (Compound 11)

Structure : 4-Phenyl-7-((5-((2-(2-hydroxyethoxy)ethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one .

Key Differences :

- Coumarin replaces dihydroquinoline.

- Triazole is functionalized with a hydroxyethoxyethyl thio group.

Implications : - Coumarin’s planar structure may enhance fluorescence properties, useful in imaging applications.

- Hydrophilic hydroxyethoxy groups improve aqueous solubility compared to the target’s ethoxyphenyl.

Substituent Variation on Triazole and Aromatic Groups

Chlorophenyl/Bromophenyl Derivatives (Compounds 5i–5k)

Structures :

- 5i: 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one.

- 5j: 1-(4-Chlorophenyl) analog.

- 5k: 1-(2-Bromophenyl) analog .

Key Data :

| Compound | Melting Point (°C) | Yield (%) |

|---|---|---|

| 5i | 99–100 | 82 |

| 5j | 152–153 | 73 |

| 5k | 192–193 | 67 |

Implications :

- Halogen substituents (Cl, Br) increase molecular weight and may enhance halogen bonding.

- Ortho vs. para substituents : Ortho-bromo in 5k raises melting point significantly, suggesting stronger crystal packing.

Methoxyphenyl-Triazole Hybrid (Compound from )

Structure: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol . Key Differences:

- Ethanol group replaces ethanone.

Biological Activity

The compound 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one represents a novel class of compounds with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be denoted by the molecular formula . Its structure features a dihydroquinoline moiety linked to a triazole ring via a thioether bond. This unique combination is believed to contribute to its diverse biological activities.

Research indicates that this compound acts primarily as an M2 acetylcholine receptor antagonist , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The antagonistic effect on M2 receptors can enhance cholinergic transmission by preventing the inhibitory feedback that normally limits acetylcholine release .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G0/G1 phase |

| A549 | 20.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Alzheimer’s Disease Treatment

A study investigated the effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive function compared to controls, as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved synaptic density in treated animals .

Anticancer Trials

In a clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors, preliminary results indicated that patients experienced stable disease for extended periods, with manageable side effects. The study emphasized the need for further investigation into optimal dosing regimens and combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.